(2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one
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Overview
Description
The compound (2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one is a complex organic molecule characterized by its unique structure, which includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one typically involves multiple steps, starting with the preparation of the pyrrolo[2,3-d]pyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The final step often involves the coupling of the pyrrolo[2,3-d]pyrimidine derivative with a piperazine moiety under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Acetylacetone: Known for its keto-enol tautomerism and use in coordination chemistry.
Uniqueness
(2E)-3-(4-methoxyphenyl)-1-{4-[7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl}prop-2-en-1-one: stands out due to its complex structure and the presence of multiple functional groups, which allow for a diverse range of chemical reactions and applications. Its unique combination of a pyrrolo[2,3-d]pyrimidine core with a piperazine moiety provides distinct properties not found in simpler compounds.
Properties
Molecular Formula |
C33H31N5O3 |
---|---|
Molecular Weight |
545.6 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-1-[4-[7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C33H31N5O3/c1-40-27-13-8-24(9-14-27)10-17-30(39)36-18-20-37(21-19-36)32-31-29(25-6-4-3-5-7-25)22-38(33(31)35-23-34-32)26-11-15-28(41-2)16-12-26/h3-17,22-23H,18-21H2,1-2H3/b17-10+ |
InChI Key |
AJNZWSAFZAZOHP-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NC=NC4=C3C(=CN4C5=CC=C(C=C5)OC)C6=CC=CC=C6 |
Origin of Product |
United States |
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